3-Chloro-1-methyl-4-nitro-1H-indazole
Description
Overview of Indazole Heterocycles in Organic Chemistry and Materials Science
Indazole, also known as benzopyrazole, exists in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant isomer compared to the 2H-indazole form. This structural feature is crucial to its chemical behavior and applications. In organic chemistry, indazoles are versatile building blocks, and extensive research has been dedicated to developing novel methods for their synthesis and functionalization. nih.gov Catalyst-based approaches, particularly those using transition metals, have significantly advanced the ability to create a wide array of indazole derivatives efficiently and selectively. nih.gov
The significance of the indazole nucleus extends beyond synthetic chemistry into materials science and medicinal chemistry. The rigid, planar structure and the presence of nitrogen atoms make indazoles suitable for creating organic molecules with specific photophysical properties, leading to applications in dyes and electronic materials. nih.gov However, their most prominent role is in drug discovery. nih.govgoogle.com Numerous indazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. google.com This has led to the development of several successful drugs, such as Benzydamine (an anti-inflammatory agent) and Granisetron (an anti-emetic used in chemotherapy), underscoring the scaffold's status as a "privileged structure" in medicinal chemistry.
Distinctive Characteristics of Substituted 1H-Indazoles
The properties and reactivity of the indazole ring are heavily influenced by the nature and position of its substituents. The 1H-indazole system is a 10-π electron aromatic heterocycle, exhibiting reactivity that reflects the characteristics of both its constituent pyrazole (B372694) and benzene (B151609) rings. nih.gov Alkylation, a common modification, typically occurs at one of the two nitrogen atoms. The ratio of N-1 versus N-2 alkylated products is sensitive to reaction conditions such as the solvent and base used. nih.gov Generally, N-1 substituted indazoles are the thermodynamically more stable isomers. nih.gov
Substitution on the benzene ring dramatically modulates the electronic properties of the scaffold. Electron-withdrawing groups (EWGs), such as nitro groups, and electron-donating groups (EDGs) can be strategically placed to tune the molecule's reactivity, acidity, and biological interactions. For instance, the introduction of substituents can direct further functionalization reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution to specific positions on the ring system. scispace.com
Contextualizing 3-Chloro-1-methyl-4-nitro-1H-indazole within Advanced Indazole Chemistry
The compound 3-Chloro-1-methyl-4-nitro-1H-indazole is a highly functionalized derivative that embodies several key features of advanced indazole chemistry. Each substituent plays a distinct and crucial role:
The N1-methyl group: This substituent definitively establishes the molecule as a 1H-indazole tautomer, preventing tautomerization and providing a fixed structural conformation. This is often critical for consistent biological activity and predictable chemical behavior.
The C3-chloro group: The chlorine atom at the 3-position is a significant synthetic handle. It activates this position for nucleophilic substitution reactions and can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. researchgate.netacs.org
The C4-nitro group: As a strong electron-withdrawing group, the nitro substituent profoundly influences the electronic landscape of the entire molecule. It deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a vast array of further chemical transformations and the synthesis of new derivatives. researchgate.net
The specific arrangement of these three substituents creates a unique platform for chemical synthesis. The interplay between the electron-withdrawing nitro group and the reactive chloro group makes this molecule a valuable intermediate for building more complex molecular architectures, particularly in the context of drug discovery and materials science research.
Properties
IUPAC Name |
3-chloro-1-methyl-4-nitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-5-3-2-4-6(12(13)14)7(5)8(9)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPKVHZLNJAXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 3 Chloro 1 Methyl 4 Nitro 1h Indazole
Transformations of the Chloro Substituent at Position 3
The chlorine atom at the C3 position of the indazole ring is a key handle for introducing molecular diversity. Its reactivity is significantly influenced by the electron-withdrawing nitro group at the adjacent C4 position. This activation facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). pressbooks.publibretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.orgmasterorganicchemistry.com
In 3-chloro-1-methyl-4-nitro-1H-indazole, the nitro group at the C4 position is ortho to the C3-chloro substituent, thereby activating the ring for SNAr. This allows the chlorine atom to be displaced by a variety of nucleophiles under relatively mild conditions. Analogous reactions on 3-chloro-1-methyl-1H-indazole have been shown to proceed with nucleophiles such as amino acids and acetamide, indicating the susceptibility of the C3 position to nucleophilic attack. researchgate.net The further activation by the 4-nitro group enhances this reactivity.
| Nucleophile | Reagent Example | Product Class | Significance |
|---|---|---|---|
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-1-methyl-4-nitro-1H-indazole | Formation of aryl ethers. |
| N-Nucleophiles | Ammonia (NH₃), primary/secondary amines (RNH₂/R₂NH) | 3-Amino-1-methyl-4-nitro-1H-indazoles | Access to key amino-indazole derivatives. researchgate.net |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | 1-Methyl-4-nitro-3-(phenylthio)-1H-indazole | Introduction of sulfur-containing moieties. |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C3-chloro substituent serves as an effective electrophilic partner in several such transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and a halide or triflate, enabling the formation of C(sp²)–C(sp²) bonds. nih.govlibretexts.org While 3-iodoindazoles are more reactive, 3-chloroindazoles can be effectively coupled using modern catalyst systems. mdpi.combohrium.comresearchgate.net For the coupling of unprotected 3-chloroindazole, palladium precatalysts incorporating bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have proven effective, providing the desired products in good yields. nih.gov The reaction typically requires a base, such as potassium phosphate, and is performed in a solvent mixture like dioxane/water at elevated temperatures. nih.gov
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | Reflux | nih.govmdpi.com |
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 80 °C | nih.gov |
While the C3 position is generally more reactive, functionalization at other positions of the indazole ring can be achieved through regioselective strategies. Research has demonstrated a method for the direct and regioselective C7-bromination of 4-substituted 1H-indazoles. nih.govrsc.orgresearchgate.net This newly installed C7-bromo group can then undergo a palladium-mediated Suzuki-Miyaura reaction to introduce aryl groups at the C7 position. nih.govrsc.orgresearchgate.net This approach highlights that while the C3 position has higher intrinsic reactivity, strategic halogenation can redirect coupling reactions to other sites on the indazole core, enabling the synthesis of diverse substitution patterns. nih.gov
| Reaction Sequence | Key Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|
| 1. Regioselective C7-bromination 2. Suzuki-Miyaura Coupling | 1. N-Bromosuccinimide (NBS) 2. PdCl₂(PPh₃)₂, Arylboronic acid, K₂CO₃ | 7-Aryl-4-substituted-1H-indazoles | Demonstrates selective functionalization at C7, bypassing the more reactive C3 position. | nih.govrsc.orgresearchgate.net |
Copper-catalyzed reactions offer an alternative to palladium-based methods for C-N and C-C bond formation. While specific examples of copper-catalyzed allylation at the C3 position of 3-chloro-1-methyl-4-nitro-1H-indazole are not extensively documented, copper catalysis is a well-established method for coupling reactions involving azoles. nih.gov For instance, copper salts have been used to catalyze the coupling of N-H azoles with arylboronic acids to yield N-aryl products. beilstein-journals.org Studies have shown that indazole derivatives can participate as coupling partners in copper-catalyzed reactions, although sometimes with moderate success. nih.gov These methods suggest the potential for developing copper-catalyzed protocols to further functionalize the 3-chloro-1-methyl-4-nitro-1H-indazole scaffold.
Reactions Involving the Nitro Group at Position 4
The nitro group at C4 is a powerful electron-withdrawing group that activates the ring for nucleophilic substitution, but it is also a functional group that can undergo its own distinct transformations. The most significant and widely used reaction of the aromatic nitro group is its reduction to an amine. taylorandfrancis.com
This transformation is critical as it converts the strongly deactivating nitro group into a versatile activating amino group, which can then serve as a handle for a wide array of subsequent derivatizations. The resulting 3-chloro-1-methyl-1H-indazol-4-amine is a valuable intermediate. The reduction of 4-nitroindazole to 4-aminoindazole is a known and efficient process. nih.gov Various reagents can accomplish this reduction, offering flexibility based on functional group tolerance and reaction conditions.
| Method | Reagents | Product | Advantages/Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 3-Chloro-1-methyl-1H-indazol-4-amine | Clean, high-yielding, but may not be compatible with other reducible groups. |
| Metal in Acid | Sn/HCl, Fe/HCl, or Zn/CH₃COOH | 3-Chloro-1-methyl-1H-indazol-4-amine | Classic, robust method. The use of iron is often preferred for its milder nature. |
| Transfer Hydrogenation | Hydrazine (B178648) hydrate, Pd/C or Raney Ni | 3-Chloro-1-methyl-1H-indazol-4-amine | Avoids the use of high-pressure hydrogen gas. |
The resulting 4-amino group can be further functionalized through reactions such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -Cl), or through acylation to form amides. This two-step sequence of nitro reduction followed by amine functionalization dramatically expands the synthetic utility of the original 3-chloro-1-methyl-4-nitro-1H-indazole molecule.
Reductive Transformations of the Nitro Group
The reduction of the nitro group to an amino group is a pivotal transformation in the derivatization of nitroindazoles, as the resulting amine serves as a versatile handle for introducing further molecular complexity. A variety of methods have been documented for the reduction of aromatic nitro compounds to their corresponding amines, many of which are applicable to the 4-nitroindazole core. researchgate.net
Common strategies for the reduction of the nitro group on the indazole ring include the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, as well as catalytic hydrogenation. researchgate.net Stannous chloride (SnCl₂) in an alcoholic solvent is a frequently employed reagent for this purpose. researchgate.netnih.govnih.gov However, the use of SnCl₂ in alcohols can sometimes lead to the formation of side products. For instance, the reduction of certain nitroindazoles with anhydrous SnCl₂ in ethanol (B145695) has been observed to yield not only the desired amine but also chloro- and ethoxy-substituted derivatives. nih.gov
Catalytic hydrogenation offers a cleaner alternative, utilizing catalysts like palladium (Pd), platinum (Pt), or Raney nickel. researchgate.netnih.gov These reactions are typically carried out under a hydrogen atmosphere and can often proceed under milder conditions than metal/acid reductions. nih.govacs.orglibretexts.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and avoiding unwanted side reactions.
Below is a table summarizing common reductive methods applicable to 4-nitroindazoles:
| Reagent/Catalyst | Solvent | Conditions | Comments |
| SnCl₂·2H₂O | Ethanol | Heating | A standard and effective method, though side reactions like chlorination or alkoxylation can occur. nih.govnih.gov |
| Fe / NH₄Cl | Ethanol / Water | Reflux | A classic method for nitro group reduction. google.com |
| Pd/C | Methanol / Ethanol | H₂ atmosphere | A common catalytic hydrogenation method, generally clean and high-yielding. nih.gov |
| PtO₂ (Adam's catalyst) | Acetic Acid | H₂ atmosphere | An effective catalyst for the hydrogenation of aromatic nitro groups. nih.gov |
| Raney Ni | Ethanol | H₂ atmosphere, High T/P | A powerful catalyst, though it may require higher temperatures and pressures to reduce aromatic systems. researchgate.net |
Influence of the Nitro Group on Ring System Aromaticity and Reactivity
The nitro group at the C4 position exerts a profound influence on the electronic properties of the indazole ring. As a potent electron-withdrawing group, it significantly deactivates the benzene (B151609) portion of the bicyclic system towards electrophilic aromatic substitution. svedbergopen.com This deactivation arises from the resonance and inductive effects of the nitro group, which pull electron density away from the ring, making it less susceptible to attack by electrophiles.
Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org For an SNAr reaction to proceed, two main conditions must be met: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 3-chloro-1-methyl-4-nitro-1H-indazole, the chloro group at C3 is a potential leaving group. However, the nitro group at C4 is in a meta-like position relative to the C3 chloro substituent on the pyrazole (B372694) ring, which does not provide the necessary stabilization for the Meisenheimer intermediate that would form upon nucleophilic attack at C3.
The primary influence of the C4-nitro group is on the reactivity of the benzene ring (positions C4, C5, C6, and C7). The strong electron-withdrawing effect makes the protons on this ring more acidic and can facilitate nucleophilic attack on the ring itself if a suitable leaving group were present at an ortho or para position. Furthermore, the nitro group's presence significantly impacts the regioselectivity of reactions on other parts of the molecule, such as directing functionalization to the C7 position. researchgate.net
Functionalization at the N1-Methyl Position and Adjacent Sites
Regioselective Functionalization at C7
The functionalization of the C7 position of the indazole ring is a synthetically challenging yet valuable transformation for the generation of diverse molecular architectures. The regioselectivity of such reactions is often dictated by the existing substitution pattern on the indazole core. In the case of 1-methyl-4-nitro-1H-indazole derivatives, the presence of an electron-withdrawing group at the C4 position has been shown to direct functionalization towards the C7 position. researchgate.net
One strategy to achieve C7 functionalization is through palladium-catalyzed C-H activation/arylation reactions. It has been reported that for 1H-indazoles bearing an electron-withdrawing group at C4, a bidentate ligand in a solvent like DMA can promote the activation of the C-H bond at the C7 position, leading to C7-arylated products with high regioselectivity. researchgate.net This directing effect can be attributed to the electronic influence of the C4-substituent, which makes the C7-proton the most acidic and thus more susceptible to deprotonation/metalation.
Another approach involves a two-step sequence of regioselective bromination followed by a Suzuki-Miyaura cross-coupling reaction. For 4-substituted 1H-indazoles, direct bromination with N-bromosuccinimide can occur selectively at the C7 position. nih.gov Computational studies suggest that while both C5 and C7 are electrophilic sites, the C7 position is sterically more accessible, leading to the observed regioselectivity. nih.gov The resulting 7-bromoindazole can then be subjected to palladium-catalyzed cross-coupling reactions with various boronic acids to introduce a wide range of aryl or heteroaryl substituents at the C7 position. nih.gov
Manipulation of the N1-Methyl Group for Further Derivatization
The N1-methyl group in 3-chloro-1-methyl-4-nitro-1H-indazole is generally stable. However, in certain synthetic contexts, its manipulation or removal might be desirable to access N-H indazoles or to introduce alternative N-substituents. The alkylation of indazoles is a well-studied area, but it often leads to a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the electronic nature of the indazole substituents. beilstein-journals.orgnih.govresearchgate.net The selective synthesis of N1-alkylated indazoles can be challenging. nih.govrsc.org
While the introduction of the N1-methyl group is a key step in the synthesis of the title compound, its subsequent removal (N-demethylation) is less commonly reported and can be difficult to achieve without affecting other functional groups in the molecule. For some nitroindazoles, methylation under acidic conditions has been shown to favor the formation of the 1-methyl derivative. rsc.org Conversely, cleavage of an N-alkyl group might require harsh conditions that could be incompatible with the nitro and chloro substituents.
In the broader context of N-substituted azoles, various methods for N-dealkylation exist, though their applicability to this specific system would require experimental validation. These methods can include oxidative, reductive, or nucleophilic cleavage protocols. Given the electron-deficient nature of the indazole core in the title compound, nucleophilic displacement of the methyl group is unlikely. More plausible, though potentially unselective, would be harsh acidic conditions that could lead to cleavage.
Multicomponent Reactions and Tandem Processes for Complex Indazole Derivatization
Multicomponent reactions (MCRs) and tandem processes are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govresearchgate.net While specific examples starting directly from 3-chloro-1-methyl-4-nitro-1H-indazole are not extensively documented, the indazole scaffold is a versatile participant in such reactions.
For instance, novel polycyclic heterocyclic systems incorporating an indazole ring, such as 3,4-dihydropyrazine[1,2-b]indazol-1(2H)-ones, have been synthesized using MCRs like the Ugi reaction. nih.gov These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. An appropriately functionalized indazole, for example, an amino-indazole derived from the reduction of 3-chloro-1-methyl-4-nitro-1H-indazole, could serve as the amine component in such an MCR, leading to the formation of complex, drug-like molecules.
Tandem reactions, where multiple bond-forming events occur sequentially in a one-pot process, are also applicable to the functionalization of indazoles. For example, a tandem process involving an initial C3-iodination followed by an N1-alkylation has been reported for the synthesis of N1-allyl-3-iodoindazoles. chim.it While the title compound is already N1-methylated, similar tandem strategies could be envisioned for the derivatization of related indazole precursors. The development of tandem oxidative functionalization reactions has also been a subject of interest, enabling the introduction of multiple substituents in a single sequence. acs.org
The application of these advanced synthetic strategies to 3-chloro-1-methyl-4-nitro-1H-indazole or its derivatives holds significant potential for the efficient generation of libraries of complex indazole-based compounds for various applications.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Indazole Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Chloro-1-methyl-4-nitro-1H-indazole, ¹H, ¹³C, and ¹⁵N NMR are instrumental in confirming the substitution pattern on the indazole core.
The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment, which is influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating effect of the methyl (-CH₃) group.
In the ¹H NMR spectrum, the N-methyl group is expected to appear as a sharp singlet. The aromatic protons (H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublets and triplets) and chemical shifts based on their position relative to the substituents. The nitro group at the C4 position strongly deshields the adjacent H-5 proton, shifting it downfield.
In the ¹³C NMR spectrum, the positions of the carbon signals confirm the substitution pattern. The presence of the nitro group significantly shifts the C4 signal downfield. nih.gov The chemical shifts of C3 and C7a are particularly diagnostic for distinguishing between N1 and N2 substituted indazoles. nih.gov DFT computations combined with GIAO (Gauge-Invariant Atomic Orbital) calculations are often used to predict and support experimental NMR data for nitroindazole derivatives. nih.govbenthamdirect.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-1-methyl-4-nitro-1H-indazole Predicted values are based on established substituent effects in nitroindazole systems. Solvent: CDCl₃.
| 1H NMR | 13C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~4.1 | N-CH₃ | ~35 |
| H-5 | ~8.2 | C3 | ~138 |
| H-6 | ~7.6 | C3a | ~122 |
| H-7 | ~7.9 | C4 | ~140 |
| C5 | ~120 | ||
| C6 | ~130 | ||
| C7 | ~118 | ||
| C7a | ~142 |
Two-dimensional (2D) NMR experiments are essential for unambiguously determining the regiochemistry of N-alkylation in indazoles. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly decisive. dergipark.org.tr It detects spatial proximity between protons. For an N1-substituted indazole like 3-Chloro-1-methyl-4-nitro-1H-indazole, a cross-peak will be observed between the protons of the N1-methyl group and the H-7 proton of the indazole ring. Conversely, for an N2-isomer, a correlation would be seen between the N-methyl protons and the H-3 proton. dergipark.org.trresearchgate.net Other 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can also confirm the N1 substitution by showing a correlation between the N-methyl protons and the C7a carbon. nih.gov
Nitrogen NMR, particularly ¹⁵N NMR, provides direct information about the chemical environment of the nitrogen atoms in the indazole ring and the nitro group. The chemical shifts of N1 and N2 are significantly different, making ¹⁵N NMR a powerful tool for distinguishing between N1 and N2 isomers. nih.gov The N1 atom in N1-substituted indazoles is typically more shielded compared to the N2 atom in N2-substituted isomers. nih.gov
The nitro group nitrogen (N-NO₂) has a characteristic chemical shift range, often found far downfield. researchgate.net The exact chemical shift can provide insights into the electronic effects within the molecule. While ¹⁴N NMR is also possible, its utility is often limited by broad signals due to the quadrupolar nature of the ¹⁴N nucleus. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 3-Chloro-1-methyl-4-nitro-1H-indazole, the IR spectrum is dominated by absorptions corresponding to the nitro group. Aromatic C-H and C-Cl stretching and bending vibrations are also observable.
The most characteristic signals are the strong asymmetric and symmetric stretching vibrations of the nitro group. The C-Cl stretch typically appears in the fingerprint region.
Table 2: Characteristic IR Absorption Bands for 3-Chloro-1-methyl-4-nitro-1H-indazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| -NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |
| -NO₂ Symmetric Stretch | 1355 - 1335 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z to several decimal places, allowing for the determination of the exact elemental formula. rsc.org
The mass spectrum of 3-Chloro-1-methyl-4-nitro-1H-indazole would show a molecular ion peak [M]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), O (16 Da), and NO (30 Da). nist.gov
Table 3: Predicted Mass Spectrometry Data for 3-Chloro-1-methyl-4-nitro-1H-indazole
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.61 g/mol |
| HRMS (ESI+) [M+H]⁺ | Calculated m/z: 212.02485 |
| Key Fragment Ions (m/z) | [M-NO₂]⁺, [M-NO]⁺, [M-O]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for 3-Chloro-1-methyl-4-nitro-1H-indazole is not publicly available, the crystal structure of the closely related isomer, 3-chloro-1-methyl-5-nitro-1H-indazole , has been determined. nih.gov This structure serves as an excellent model for understanding the solid-state conformation. The indazole ring system is essentially planar, with the chloro and nitro substituents being nearly coplanar with the ring. nih.gov Such analysis confirms the N1-methylation and the relative positions of all substituents on the indazole core.
Table 4: Crystal Structure Data for the Related Compound 3-Chloro-1-methyl-5-nitro-1H-indazole nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆ClN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8273 (2) |
| b (Å) | 14.678 (6) |
| c (Å) | 15.549 (6) |
| β (°) | 96.130 (9) |
| Volume (ų) | 868.5 (6) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 3 Chloro 1 Methyl 4 Nitro 1h Indazole and Its Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of indazole derivatives due to its favorable balance of accuracy and computational cost.
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are frequently employed to determine key electronic properties of 3-Chloro-1-methyl-4-nitro-1H-indazole and its analogues.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. lupinepublishers.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, leading to a smaller HOMO-LUMO gap and enhanced reactivity, particularly towards nucleophilic attack. lupinepublishers.comnih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For 3-Chloro-1-methyl-4-nitro-1H-indazole, the area around the nitro group is expected to have a strong negative potential due to the high electronegativity of the oxygen atoms. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. While the indazole ring itself is rigid, the orientation of the nitro group and the methyl group can be subject to rotational isomerism. DFT calculations can determine the most stable conformer and the energy barriers for rotation between different conformers. Studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown the importance of identifying low-energy conformations, which can be crucial for understanding biological activity. nih.gov For 3-Chloro-1-methyl-4-nitro-1H-indazole, the planarity of the nitro group with respect to the indazole ring is a key conformational feature.
| Parameter | Predicted Value |
|---|---|
| C3-Cl Bond Length | 1.74 Å |
| N1-CH3 Bond Length | 1.47 Å |
| C4-N(nitro) Bond Length | 1.45 Å |
| C4-C5-C6-C7 Dihedral Angle | ~0° |
DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying transition states, intermediates, and the activation energies associated with different reaction pathways. For 3-Chloro-1-methyl-4-nitro-1H-indazole, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group activates the indazole ring for nucleophilic attack.
Theoretical studies on the reaction of nitro-substituted heterocycles, such as 1-substituted 3-nitro-1H-1,2,4-triazoles, with nucleophiles have shown that DFT can effectively model the substitution of the nitro group. researchgate.net Similarly, for 3-Chloro-1-methyl-4-nitro-1H-indazole, DFT could be used to investigate the substitution of the chloro group at the C3 position or the nitro group at the C4 position. The calculations would involve locating the transition state structures for each pathway and comparing their activation energies to predict the most likely product. Studies on the reaction of 4-chlorobiphenyl (B17849) with the NO3 radical have demonstrated the utility of DFT in identifying intermediates and elucidating complex reaction pathways. nih.gov
DFT methods can accurately predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For 3-Chloro-1-methyl-4-nitro-1H-indazole, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. A study on 1-methyl-nitroindazoles has shown that the electron-withdrawing effect of the nitro group leads to a downfield shift of the H-3 proton resonance in 1-methyl-4-nitro-indazole. arpgweb.com Similar effects would be expected for the target molecule. By comparing the calculated spectra with experimental data, a strong correlation can often be established, which validates both the computational method and the experimental structure determination. arpgweb.comnih.gov Discrepancies between theoretical and experimental values can often be attributed to solvent effects or the fact that calculations are typically performed on a single molecule in the gas phase, while experiments are conducted on bulk samples. researchgate.net
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C3 | 145.2 | 146.0 |
| C3a | 122.8 | 123.5 |
| C4 | 140.1 | 140.9 |
| C5 | 120.5 | 121.1 |
| C6 | 129.3 | 129.9 |
| C7 | 110.8 | 111.4 |
| C7a | 141.7 | 142.3 |
| N-CH3 | 35.4 | 36.0 |
Molecular Modeling and Simulation Techniques
Beyond static DFT calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior.
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule and assess its stability in different environments, such as in solution.
Quantum Chemical Calculations for Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining global and local reactivity descriptors. These descriptors help in understanding the intrinsic reactivity of a molecule. Key descriptors include chemical hardness (η) and global electrophilicity (ω).
Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. Conversely, a lower hardness value suggests higher reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophilic character.
Based on these principles, it can be inferred that 3-chloro-1-methyl-4-nitro-1H-indazole would possess a significant electrophilicity index due to the presence of both the chloro and nitro groups, which are strong electron-withdrawing substituents. These groups deplete the electron density of the indazole ring system, making it more susceptible to nucleophilic attack.
A theoretical study on alkyl nitroindazoles further supports this, indicating that these compounds generally act as electrophiles (electron acceptors) in reactions with nucleophiles. nih.gov The global electrophilicity index for an alkyl nitroindazole was reported to be significantly higher than that of potential nucleophilic partners. nih.gov
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Predicted Trend for 3-Chloro-1-methyl-4-nitro-1H-indazole |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Relatively high, indicating stability but also susceptibility to specific reactions. |
| Electrophilicity Index (ω) | Propensity to accept electrons. | High, due to the presence of strong electron-withdrawing chloro and nitro groups. |
| Chemical Potential (μ) | Escape tendency of electrons from an equilibrium system. | Low (more negative), indicating a higher propensity to accept electrons. |
This table is predictive and based on general principles and data from analogous compounds.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For substituted indazoles, the nature and position of substituents on the bicyclic ring system play a crucial role in determining their chemical behavior.
The substituents on the 3-chloro-1-methyl-4-nitro-1H-indazole molecule—a chlorine atom at position 3, a methyl group at position N1, and a nitro group at position 4—each exert distinct electronic and steric effects that collectively define the molecule's reactivity and stability.
3-Chloro Group: The chlorine atom is an electron-withdrawing group via the inductive effect, which decreases the electron density of the indazole ring. This makes the ring more susceptible to nucleophilic attack. The C3 position is a common site for functionalization in indazoles. chim.it
N1-Methyl Group: The methyl group at the N1 position is generally considered to be electron-donating through hyperconjugation. Its presence also blocks one of the two nitrogen atoms from participating in reactions like alkylation. Computationally, 1-methylindazole (B79620) is found to be more stable than its 2-methylindazole isomer. nih.gov
4-Nitro Group: The nitro group is a very strong electron-withdrawing group through both inductive and resonance effects. Its presence at the C4 position significantly lowers the electron density of the benzene part of the indazole ring, making the aromatic ring activated towards nucleophilic aromatic substitution (SNAr). Studies on nitro-substituted indazoles have shown that the position of the nitro group critically influences reactivity. nih.gov For example, in the reaction of nitroindazoles with formaldehyde (B43269), the reactivity is dependent on the position of the nitro group. nih.govacs.org
The combination of a chloro and a nitro group is expected to render the indazole core of 3-chloro-1-methyl-4-nitro-1H-indazole highly electron-deficient. This heightened electrophilicity is a key determinant of its chemical reactivity.
Regarding thermochemical stability, DFT calculations on substituted indazoles have been used to determine their enthalpies of formation. rsc.org Generally, the stability of substituted indazoles is influenced by the electronic nature of the substituents. Electron-withdrawing groups can have a stabilizing or destabilizing effect depending on their position and interaction with other substituents. In a study on nitroimidazole derivatives, it was found that C-nitro substitution tends to be more stable than N-nitro substitution. nih.gov While a direct thermochemical study for 3-chloro-1-methyl-4-nitro-1H-indazole is not available, the inherent stability of the aromatic indazole ring system suggests it is a thermodynamically stable molecule.
Theoretical calculations are particularly valuable for predicting the preferred pathways and regioselectivity of chemical reactions. For a molecule like 3-chloro-1-methyl-4-nitro-1H-indazole, several reaction types can be envisaged, with nucleophilic aromatic substitution being a prominent possibility due to the electron-deficient nature of the ring.
Computational methods can predict the regioselectivity of SNAr reactions by calculating the relative stabilities of the isomeric Meisenheimer (σ-complex) intermediates or the transition state energies for the substitution at different positions. nih.govresearchgate.net For 3-chloro-1-methyl-4-nitro-1H-indazole, a nucleophile could potentially attack the carbon atoms of the benzene ring, particularly those activated by the nitro group. The nitro group at C4 strongly activates the ortho (C5) and para (C7) positions to nucleophilic attack.
The chlorine at C3 could also potentially act as a leaving group in a nucleophilic substitution reaction, a common reaction for 3-haloindazoles. chim.it The preferred reaction pathway, whether substitution on the benzene ring or at the C3 position, would depend on the nature of the nucleophile and the reaction conditions. DFT calculations of activation barriers for these competing pathways would be necessary to make a definitive prediction.
Furthermore, regioselectivity in the alkylation of indazoles is a well-studied area where theoretical calculations have provided significant insights. nih.govbeilstein-journals.org While the N1 position in the target molecule is already substituted with a methyl group, understanding the factors that govern N-alkylation in related systems helps to build a comprehensive picture of indazole reactivity. These studies often involve calculating the partial charges and Fukui functions of the nitrogen atoms to predict the most likely site of electrophilic attack. researchgate.net
Table 2: Predicted Reactivity of 3-Chloro-1-methyl-4-nitro-1H-indazole
| Reaction Type | Predicted Reactive Sites | Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | C5 and C7 positions of the benzene ring. | Strong activation by the 4-nitro group. The relative stability of the corresponding Meisenheimer complexes would determine the major product. |
| Nucleophilic Substitution at C3 | C3 position. | The chlorine atom can act as a leaving group. This is a common reaction pathway for 3-haloindazoles. |
This table is predictive and based on general principles of organic reactivity and computational studies of analogous systems.
3 Chloro 1 Methyl 4 Nitro 1h Indazole As a Synthetic Intermediate for Advanced Materials
Strategic Use in the Construction of Complex Heterocyclic Systems
The molecular architecture of 3-Chloro-1-methyl-4-nitro-1H-indazole is primed for building more elaborate heterocyclic structures. The chlorine atom at the 3-position and the nitro group at the 4-position are key reactive handles that can be manipulated to extend the indazole core.
The chloro group is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent coupling site for various metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, similar chloro-substituted heterocycles readily participate in Suzuki-Miyaura reactions to form biaryl systems or in Buchwald-Hartwig aminations to introduce substituted amino groups.
The nitro group is a powerful electron-withdrawing group that influences the reactivity of the entire ring system. Its most significant synthetic utility lies in its reduction to an amino group (NH2). This transformation converts an electron-withdrawing group into a strongly electron-donating and nucleophilic one, dramatically altering the molecule's electronic properties. The resulting 4-amino-3-chloro-1-methyl-1H-indazole can then serve as a building block for constructing fused-ring systems. The amino group can participate in condensation and cyclization reactions with suitable bifunctional reagents to form new heterocyclic rings fused to the indazole core.
Studies on related nitro-indazole derivatives have demonstrated their utility in synthesizing novel heterocyclic systems, such as triazoles, via cycloaddition reactions. nih.gov This highlights the capacity of the activated indazole scaffold to participate in diverse chemical transformations to generate molecular complexity. nih.gov
| Functional Group | Position | Potential Reactions | Outcome |
| Chloro | C3 | Nucleophilic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Introduction of diverse functional groups, C-C and C-N bond formation |
| Nitro | C4 | Reduction to Amino Group | Conversion to a nucleophilic handle, enables further derivatization and cyclization |
Precursor for Diversified Indazole Scaffolds with Tunable Chemical and Optical Properties
The ability to selectively modify the chloro and nitro groups makes 3-Chloro-1-methyl-4-nitro-1H-indazole an excellent precursor for libraries of diversified indazole scaffolds. Each modification systematically alters the molecule's steric and electronic profile, allowing for the fine-tuning of its chemical and optical properties.
Replacing the C3-chloro atom with various substituents via cross-coupling reactions can modulate properties such as solubility, lipophilicity, and molecular recognition capabilities. The introduction of conjugated systems at this position can significantly impact the molecule's photophysical properties, including its absorption and emission wavelengths.
Furthermore, the transformation of the C4-nitro group into an amine is a critical step in tuning the electronic characteristics of the indazole scaffold. The resulting amino-indazole derivative possesses fundamentally different properties. This amino group can be further acylated, alkylated, or diazotized to introduce a wide array of functionalities, each imparting unique characteristics to the final compound. The interplay between substituents at the 3- and 4-positions allows for a high degree of control over the final properties. For example, the combination of a bulky group at C3 and a hydrogen-bond donor at C4 can be used to create molecules with specific three-dimensional shapes and interaction potentials. This strategic functionalization is essential for developing molecules with tailored optical responses for use in sensors or as components in organic electronic devices.
| Modification | Effect on Properties | Potential Application |
| C3-Cl Substitution | Modulates steric bulk, solubility, and electronic conjugation | Tuning solubility for processing, shifting absorption/emission spectra |
| C4-NO2 Reduction to NH2 | Changes electronic nature from withdrawing to donating; introduces H-bond donor | Drastically alters optical properties, provides site for further functionalization |
| Derivatization of C4-NH2 | Introduces new functional groups (amides, ureas, etc.) | Fine-tuning of intermolecular interactions and self-assembly properties |
Potential for Integration into Polymeric Structures or Supramolecular Assemblies
The rigid, planar structure of the indazole ring system, combined with the specific functional groups of 3-Chloro-1-methyl-4-nitro-1H-indazole, makes it a candidate for incorporation into larger, ordered structures like polymers and supramolecular assemblies.
Supramolecular assembly relies on non-covalent interactions such as hydrogen bonding and π–π stacking. Crystal structure analyses of related nitro-indazole derivatives reveal the formation of such interactions. researchgate.netnih.gov For instance, the nitro group can act as a hydrogen bond acceptor, while the aromatic indazole core is well-suited for π–π stacking interactions. researchgate.net The crystal packing of similar molecules often shows dimers or extended chains formed through these weak interactions. researchgate.netnih.gov This inherent tendency for self-organization suggests that 3-Chloro-1-methyl-4-nitro-1H-indazole and its derivatives could be designed to form specific, predictable supramolecular architectures like liquid crystals or organic gels.
For integration into polymeric structures, the indazole scaffold can be functionalized with a polymerizable group. While the title compound contains a non-polymerizable N-methyl group, synthetic strategies used for related compounds show that an N-allyl group can be readily introduced. researchgate.net An analogous N-allyl or N-vinyl derivative of 3-chloro-4-nitro-1H-indazole could be synthesized and subsequently polymerized, incorporating the functional indazole unit as a pendant group along a polymer backbone. Such materials could exhibit interesting optical or thermal properties derived from the organized aggregation of the indazole moieties.
| Interaction Type | Structural Feature | Consequence |
| π–π Stacking | Planar aromatic indazole core | Promotes stacking of molecules, leading to ordered assemblies |
| Hydrogen Bonding | Nitro group (acceptor), C-H bonds (donors) | Directs intermolecular recognition and formation of defined networks |
| Dipole-Dipole | Polar C-Cl and C-NO2 bonds | Contributes to the stability and geometry of crystal packing |
Applications in Probe Development and Chemical Sensing
The electronic and structural features of 3-Chloro-1-methyl-4-nitro-1H-indazole provide a strong foundation for its use in the development of chemical probes and sensors. The core principle often relies on a measurable change in an optical or electrochemical signal upon interaction with a target analyte.
The nitroaromatic system is inherently electron-deficient and can function as a fluorescence quencher. A probe could be designed by synthetically linking this indazole moiety to a fluorescent reporter group. In the absence of an analyte, the fluorescence would be quenched. Binding of the target analyte to a receptor site on the probe could induce a conformational change that restores fluorescence, providing a "turn-on" signal.
Alternatively, the redox-active nitro group itself can be the basis for a sensing mechanism. The electrochemical reduction of a nitro group to an amino group is a well-defined process that can be monitored. If the presence of an analyte affects this reduction potential, an electrochemical sensor can be developed. Moreover, this chemical transformation leads to a dramatic change in the molecule's electronic structure, which often results in a distinct color change (colorimetric sensing) or a change in fluorescence (chemodosimeter), providing a clear signal for the detection of species that can induce this reduction. The versatile synthetic handles on the 3-Chloro-1-methyl-4-nitro-1H-indazole scaffold allow for the straightforward attachment of various binding units, making it adaptable for the detection of a wide range of analytes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-1-methyl-4-nitro-1H-indazole, and how can reaction conditions be optimized?
- Methodology : Start with 1-methylindazole derivatives and employ sequential nitration and chlorination. For nitration, use fuming nitric acid in concentrated sulfuric acid at 0–5°C to minimize byproducts. Chlorination can be achieved using POCl₃ or PCl₅ under reflux conditions. Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and reaction time (4–6 hours) .
- Key Parameters : Temperature control during nitration is critical to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. How should researchers characterize the purity and structural integrity of 3-Chloro-1-methyl-4-nitro-1H-indazole?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., nitro at C4, methyl at N1). Look for characteristic deshielding of aromatic protons near electron-withdrawing groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the stability considerations for handling and storing this compound?
- Stability Profile : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but may degrade under prolonged light exposure or high humidity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
- Handling : Store in amber vials with desiccants. Avoid aqueous solutions at extreme pH (e.g., <3 or >10), as nitro groups may hydrolyze .
Advanced Research Questions
Q. How can crystallographic data for 3-Chloro-1-methyl-4-nitro-1H-indazole be refined to resolve ambiguities in electron density maps?
- Refinement Workflow :
Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) to obtain high-resolution data (e.g., <1.0 Å).
Structure Solution : Employ SHELXT for space-group determination and initial phase estimation .
Refinement : Apply SHELXL with restraints for disordered regions (e.g., nitro group orientation). Validate using R-factor convergence (<5% discrepancy) and check for twinning with PLATON .
- Troubleshooting : If residual density persists, consider alternative disorder models or hydrogen-bonding networks .
Q. How can contradictory biological activity data for indazole derivatives be reconciled in structure-activity relationship (SAR) studies?
- Experimental Design :
- Varied Substituents : Synthesize analogs with systematic substitutions (e.g., replacing nitro with cyano or methoxy) to isolate electronic effects .
- Assay Conditions : Standardize enzymatic assays (e.g., kinase inhibition) using consistent buffer systems (pH 7.4, 25 mM Tris-HCl) and control for off-target interactions via counter-screening .
- Data Analysis : Use multivariate regression to correlate substituent Hammett parameters (σ) with bioactivity. Address outliers by verifying compound integrity post-assay (e.g., LC-MS stability checks) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 3-Chloro-1-methyl-4-nitro-1H-indazole?
- Mechanistic Insights :
- Directing Effects : The nitro group at C4 deactivates the ring, favoring electrophilic attack at C6 or C7. Use DFT calculations (e.g., Gaussian 16) to predict reactive sites .
- Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity in Friedel-Crafts alkylation. Monitor reaction progress in real-time via in situ IR .
Methodological Notes
- Crystallography : Cross-validate SHELXL refinements with Olex2 or WinGX for graphical representation of anisotropic displacement parameters .
- Synthetic Chemistry : For scale-up (>10 g), replace column chromatography with recrystallization (solvent: ethanol/water) to improve throughput .
- Data Reproducibility : Archive raw diffraction data (CIF files) and synthetic protocols in open-access repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
